![molecular formula C16H15F3N4O2 B6968138 (2R,5S)-5-phenyl-N'-[6-(trifluoromethyl)pyridazin-3-yl]oxolane-2-carbohydrazide](/img/structure/B6968138.png)
(2R,5S)-5-phenyl-N'-[6-(trifluoromethyl)pyridazin-3-yl]oxolane-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,5S)-5-phenyl-N’-[6-(trifluoromethyl)pyridazin-3-yl]oxolane-2-carbohydrazide is a complex organic compound characterized by its unique structural features, including a phenyl group, a trifluoromethyl-substituted pyridazine ring, and an oxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-5-phenyl-N’-[6-(trifluoromethyl)pyridazin-3-yl]oxolane-2-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the oxolane ring: This step involves the cyclization of a suitable diol precursor under acidic or basic conditions.
Introduction of the phenyl group: This can be achieved through a Friedel-Crafts alkylation reaction using a phenyl halide and a Lewis acid catalyst.
Attachment of the pyridazine ring: The pyridazine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridazine derivative reacts with the intermediate compound.
Incorporation of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,5S)-5-phenyl-N’-[6-(trifluoromethyl)pyridazin-3-yl]oxolane-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,5S)-5-phenyl-N’-[6-(trifluoromethyl)pyridazin-3-yl]oxolane-2-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.
Medicine
In medicinal chemistry, (2R,5S)-5-phenyl-N’-[6-(trifluoromethyl)pyridazin-3-yl]oxolane-2-carbohydrazide is investigated for its potential therapeutic applications. Its ability to modulate specific biological pathways makes it a candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound is explored for its use in the production of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of (2R,5S)-5-phenyl-N’-[6-(trifluoromethyl)pyridazin-3-yl]oxolane-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact mechanism depends on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,5S)-4-[4-cyano-3-(trifluoromethyl)phenyl]-2,5-dimethyl-N-[6-(trifluoromethyl)pyridin-3-yl]piperazine-1-carboxamide
- (2R,5S)-5-phenyl-N’-[6-(trifluoromethyl)pyridazin-3-yl]oxolane-2-carbohydrazide
Uniqueness
Compared to similar compounds, (2R,5S)-5-phenyl-N’-[6-(trifluoromethyl)pyridazin-3-yl]oxolane-2-carbohydrazide stands out due to its unique combination of structural features, including the oxolane ring and the trifluoromethyl-substituted pyridazine ring
Eigenschaften
IUPAC Name |
(2R,5S)-5-phenyl-N'-[6-(trifluoromethyl)pyridazin-3-yl]oxolane-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2/c17-16(18,19)13-8-9-14(21-20-13)22-23-15(24)12-7-6-11(25-12)10-4-2-1-3-5-10/h1-5,8-9,11-12H,6-7H2,(H,21,22)(H,23,24)/t11-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMAYPCPKWBDQQ-NWDGAFQWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1C2=CC=CC=C2)C(=O)NNC3=NN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1C2=CC=CC=C2)C(=O)NNC3=NN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[[5-[(Dimethylamino)methyl]-1,3-thiazol-2-yl]methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)amino]ethanol](/img/structure/B6968057.png)
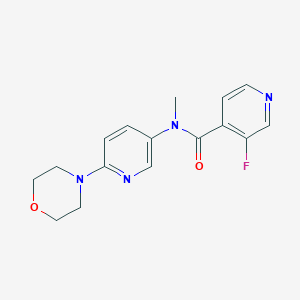
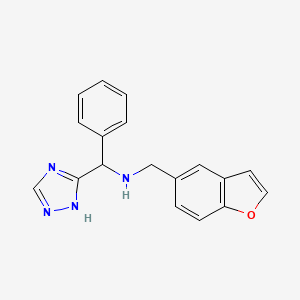
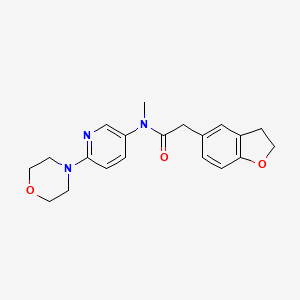
![1-Morpholin-4-yl-3-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]propan-1-one](/img/structure/B6968085.png)
![1-Methyl-2-(1-methylimidazol-2-yl)-4-[1-(4-methylsulfonylphenyl)ethyl]piperazine](/img/structure/B6968095.png)
![2-[[[4-(Hydroxymethyl)-2,3-dihydrochromen-4-yl]amino]methyl]pyridin-3-ol](/img/structure/B6968104.png)
![N-[(5-methyl-1,3-oxazol-2-yl)methyl]-1-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-amine](/img/structure/B6968106.png)
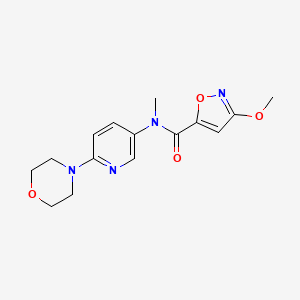
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1-(3-methyl-2,3-dihydro-1-benzofuran-2-yl)ethanamine](/img/structure/B6968121.png)
![1-[2-(1,2,4-Oxadiazol-3-yl)piperidin-1-yl]-2-pyridin-3-yloxypropan-1-one](/img/structure/B6968125.png)
![4-[3-(4-Propan-2-ylphenyl)butanoylamino]piperidine-1-carboxamide](/img/structure/B6968126.png)
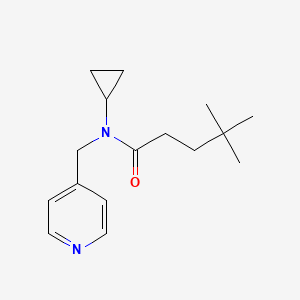
![4-[(2-Cyclopropylphenyl)methyl]-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B6968141.png)
